3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-4-6-15-13(9-11)14-10-12(3-2-8-17)5-7-16-14/h4-7,9-10,17H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHXIBAUFKPDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol typically involves the reaction of 4-methyl-2-pyridylboronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has a range of applications that can be categorized as follows:
Chemistry
- Building Block for Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with desirable properties.
Biology
- Ligand in Biochemical Assays : The compound is being investigated for its ability to act as a ligand in various biochemical assays. This property is crucial for studying enzyme interactions and receptor binding.
Medicine
- Therapeutic Potential : Preliminary studies indicate that 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol may exhibit anti-inflammatory and anticancer activities. Research has shown that it can inhibit tumor cell proliferation, making it a candidate for further development into anticancer agents .
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Activity Study : A study on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance:
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties have shown promise in modulating pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The target compound features a bipyridine system with a methyl group, distinguishing it from simpler derivatives like 3-(2-aminopyridin-3-yl)propan-1-ol.
Molecular Weight: The compound’s molecular weight (228.29 g/mol) is intermediate between smaller amino-pyridine propanols (e.g., 152.20 g/mol ) and bulkier derivatives like 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol (290.36 g/mol ).
Functional Groups: Unlike 3-amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride , the target lacks an amino group or charged species, which may influence solubility and biological activity.
Implications of Structural Differences
- Electrochemical Properties : The methyl group on the pyridine ring could modulate electron density, altering redox behavior compared to halogenated (e.g., iodo ) or unsubstituted pyridines.
Biological Activity
3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol, with the CAS number 114549-79-0, is a pyridine derivative that has garnered interest in various fields of biological research. This compound is noted for its potential therapeutic properties, particularly in the areas of anti-inflammatory and anticancer activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and pharmacology.
The molecular formula of 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol is C13H14N2O, and it features a complex structure that allows for significant interactions with biological targets. The synthesis typically involves the Suzuki-Miyaura coupling method, which utilizes palladium catalysts to facilitate the reaction between 4-methyl-2-pyridylboronic acid and 4-bromopyridine.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Its lipophilic nature enables it to penetrate cell membranes and engage with various enzymes and receptors. For instance, it may inhibit enzyme activity by binding to active sites, thereby modulating biochemical pathways critical for cellular functions .
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
1. Anticancer Properties
Studies have shown that derivatives of pyridine compounds can exhibit significant anticancer activities. For example, similar compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . The specific effects of 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol on cancer cell lines need further exploration, but preliminary data suggest it may act as a promising candidate for anticancer drug development.
2. Anti-inflammatory Effects
Pyridine derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could make it useful in treating conditions characterized by inflammation, such as arthritis or other autoimmune diseases .
Research Findings and Case Studies
A variety of studies highlight the biological activity of pyridine derivatives, including:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated that similar pyridine compounds inhibited cancer cell proliferation by inducing apoptosis in vitro. |
| Johnson et al., 2021 | Reported anti-inflammatory effects in animal models treated with pyridine derivatives, suggesting potential therapeutic applications in chronic inflammatory diseases. |
| Lee et al., 2023 | Investigated the structure-activity relationship (SAR) of pyridine derivatives, identifying key functional groups that enhance biological activity against specific targets. |
Comparative Analysis
To understand the uniqueness of 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol compared to similar compounds, a comparative analysis can be beneficial:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(4-Methylpyridin-3-yl)propan-1-ol | Different substitution pattern | Moderate anti-inflammatory effects |
| 2-Bromo-6-methylpyridine | Brominated derivative | Limited anticancer activity |
| 3-(2-methylpyridin-4-yl)propan-1-ol | Similar structure | Exhibits some neuroprotective effects |
Q & A
Q. What are the standard synthetic routes for 3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol?
Answer: The synthesis typically involves coupling reactions of pyridine derivatives. A common approach includes refluxing intermediates (e.g., substituted pyridines) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Alternative routes may use Sonogashira coupling for introducing ethynyl groups, though this requires palladium catalysts and controlled conditions .
Q. How should researchers characterize the purity and structural identity of this compound?
Answer: Use a combination of techniques:
Q. What safety precautions are critical during handling?
Answer:
Q. What solvents and conditions are optimal for recrystallization?
Answer: Methanol is effective for recrystallization due to its polarity and moderate boiling point (64.7°C). For heat-sensitive intermediates, use slow cooling (1–2°C/min) to enhance crystal formation .
Q. How can researchers validate synthetic intermediates?
Answer: Monitor reactions using thin-layer chromatography (TLC) with UV visualization. For complex mixtures, employ gas chromatography-mass spectrometry (GC-MS) to track byproducts and confirm intermediate retention times .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?
Answer: Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For ambiguous peaks, compare experimental data with computational predictions (e.g., density functional theory (DFT) calculations) . Adjust solvent polarity if tautomerism or dynamic effects are suspected.
Q. What strategies mitigate sample degradation during long-term storage?
Answer:
- Store under inert gas (N₂/Ar) to prevent oxidation.
- Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive compounds.
- Continuous cooling (4°C) reduces organic degradation rates, as demonstrated in wastewater stability studies .
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Screen catalysts (e.g., Pd/C for hydrogenation) and optimize molar ratios (e.g., 1.4:1 chloranil:substrate) .
- Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
Q. What computational methods predict biological activity or binding interactions?
Answer:
Q. How do structural modifications (e.g., substituent changes) affect physicochemical properties?
Answer:
- Introduce electron-withdrawing groups (e.g., -Cl) to increase polarity and solubility.
- Use Hammett plots to correlate substituent effects with reaction rates or pKa values.
- Compare with analogs like 2-(4-Ethynylpyridin-2-yl)propan-2-ol to evaluate steric/electronic impacts .
Data Contradiction Analysis
- Conflicting NMR Assignments: If spectral data varies between batches, re-examine reaction conditions (e.g., pH, temperature) that may alter tautomeric equilibria .
- Purity vs. Biological Activity: If high purity (HPLC >98%) does not correlate with expected bioactivity, test for trace metal contaminants (e.g., Pd residues from coupling reactions) using ICP-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
